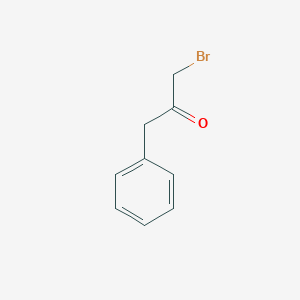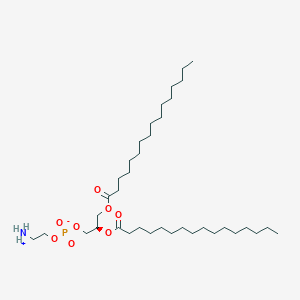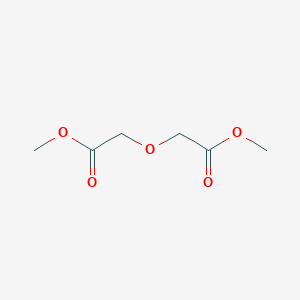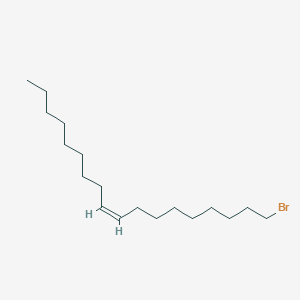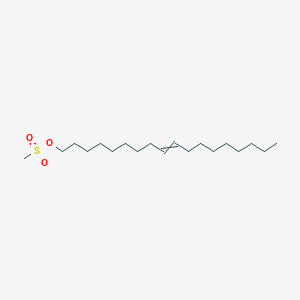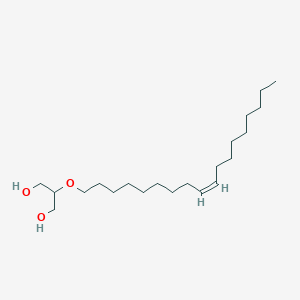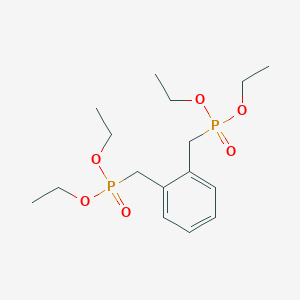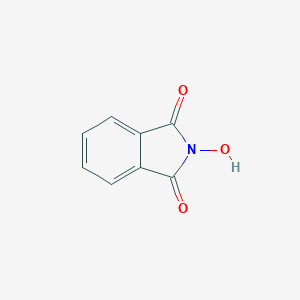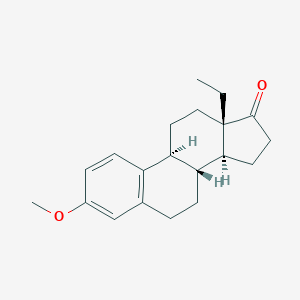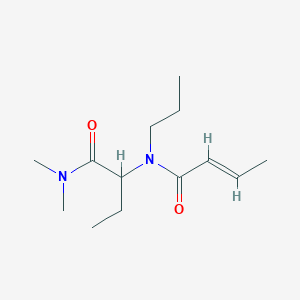
Fluocinolone acetonide 21-aldehyde
Overview
Description
Fluocinolone acetonide-21-aldehyde is a derivative of Fluocinolone Acetonide . It is a corticosteroid used in dermatology to reduce skin inflammation and relieve itching . It is a synthetic anti-inflammatory corticosteroid .
Synthesis Analysis
The synthesis of Fluocinolone acetonide-21-aldehyde has been studied in the context of solvolysis kinetics . The solvolysis of newly synthesized fluocinolone acetonide C-21 esters was analyzed in comparison with fluocinonide .Molecular Structure Analysis
The molecular formula of Fluocinolone acetonide-21-aldehyde is C24H28F2O6 . Its molecular weight is 450.5 g/mol . The structure of this compound has been analyzed using various techniques such as FTIR, DSC, TG-FTIR, MICRO-FTIR, and X-ray diffractometry .Scientific Research Applications
1. Dermatology and Psoriasis Treatment
Specific Scientific Field
Dermatology, specifically the treatment of skin disorders.
Summary of the Application
Fluocinolone acetonide 21-aldehyde (FLU) is commonly used in the management of psoriasis, a chronic autoimmune skin disease affecting 2–5% of the global population. Psoriasis is characterized by red, scaly patches on the skin, often accompanied by itching and inflammation. FLU belongs to BCS (Biopharmaceutics Classification System) class II, indicating its moderate solubility and permeability.
Methods of Application
Researchers have explored the use of topical nanostructured lipid carriers (NLCs) to enhance the therapeutic efficacy of FLU while minimizing side effects. These NLCs are colloidal lipid-based systems that can encapsulate hydrophobic drugs like FLU. The preparation of FLU–ACT (acitretin)-coloaded NLCs involves a modified microemulsion method. The optimization process considers particle size (PS), zeta potential (ZP), and encapsulation efficiency (%EE) using the Box–Behnken model of Design Expert® version 12.
Experimental Procedures
Results and Outcomes
- The gel formulation containing FLU–ACT-coloaded NLCs can be applied topically for psoriasis treatment .
2. Improved Synthesis
Specific Scientific Field
Organic synthesis and process chemistry.
Summary of the Application
Researchers have developed an efficient and improved synthetic route for fluocinolone acetonide (FLU) by combining bio-fermentation. This approach enhances the overall yield and purity of FLU.
Methods of Application
The synthesis involves steps such as fluorination at specific positions (e.g., 6α and 9α fluorination). The stereoselectivity of 6α fluorination is substrate-dependent.
Experimental Procedures
Results and Outcomes
Safety And Hazards
Future Directions
Fluocinolone acetonide-21-aldehyde is a derivative of Fluocinolone Acetonide, which has been used extensively in dermatological preparations and has also been investigated thoroughly for its use in implantable corticosteroid devices . This suggests potential future directions in the development of new dermatological treatments and drug delivery systems.
properties
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,11,13-14,16-17,19,29H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULWMUJNRGHHA-VSXGLTOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C=O)C)O)F)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157578 | |
| Record name | Fluocinolone acetonide 21-aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluocinolone acetonide 21-aldehyde | |
CAS RN |
13242-30-3 | |
| Record name | Fluocinolone acetonide 21-aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013242303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocinolone acetonide 21-aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOCINOLONE ACETONIDE 21-ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K9NWZ23G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



